molecular formula C13H23N3O B13221283 4-(Butan-2-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine

4-(Butan-2-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine

Cat. No.: B13221283
M. Wt: 237.34 g/mol
InChI Key: HMWLFBIYEFOXTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Butan-2-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butan-2-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine typically involves multi-step organic reactions. One common method includes the reaction of morpholine with butan-2-yl halide under basic conditions to form the butan-2-yl substituted morpholine. This intermediate is then reacted with 3,5-dimethyl-1H-pyrazole in the presence of a suitable catalyst to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(Butan-2-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Nucleophiles like halides, amines; solvents like ethanol or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of functional groups with nucleophiles.

Scientific Research Applications

4-(Butan-2-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Butan-2-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial properties may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Butan-2-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)piperidine
  • 4-(Butan-2-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)thiazole

Uniqueness

Compared to similar compounds, 4-(Butan-2-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine stands out due to its unique combination of the morpholine ring and the 3,5-dimethyl-1H-pyrazol-4-yl group

Properties

Molecular Formula

C13H23N3O

Molecular Weight

237.34 g/mol

IUPAC Name

4-butan-2-yl-3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine

InChI

InChI=1S/C13H23N3O/c1-5-9(2)16-6-7-17-8-12(16)13-10(3)14-15-11(13)4/h9,12H,5-8H2,1-4H3,(H,14,15)

InChI Key

HMWLFBIYEFOXTP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1CCOCC1C2=C(NN=C2C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.